1-(2-Hydroxyethyl)piperazine-2,3-dione
Description
Properties
CAS No. |
63883-08-9 |
|---|---|
Molecular Formula |
C6H10N2O3 |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
1-(2-hydroxyethyl)piperazine-2,3-dione |
InChI |
InChI=1S/C6H10N2O3/c9-4-3-8-2-1-7-5(10)6(8)11/h9H,1-4H2,(H,7,10) |
InChI Key |
JFCYLCCDNNDPAM-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)C(=O)N1)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substituents on the piperazine-2,3-dione core significantly alter physicochemical properties. Key analogs and their characteristics are summarized below:
Key Observations :
- The hydroxyethyl group in this compound enhances hydrophilicity compared to alkyl (e.g., ethyl) or aromatic (e.g., benzyl) substituents.
- Bulky substituents like phenanthrene (in PPDA) reduce water solubility but improve receptor binding specificity .
A. Receptor Modulation
- FPR1/FPR2 Selectivity : Diketopiperazines with small aliphatic R1 groups (e.g., S-isopropyl) show FPR2 selectivity, while aromatic R1 groups (e.g., S-benzyl) favor FPR1 binding . For example, replacing S-isopropyl with S-propyl in compound 1754-49 switches FPR2 antagonism to partial agonism .
- NMDA Receptor Antagonism : PPDA and its derivatives (UBP141, UBP145) demonstrate GluN2C/D selectivity over GluN2A/B, driven by phenanthrene-carbonyl interactions . The hydroxyethyl group in this compound may lack comparable receptor affinity due to reduced hydrophobicity.
B. Analgesic and Anti-inflammatory Activity
- Analogs like 1-(3-trifluorophenyl)piperazine-2,3-dione exhibit confirmed analgesic activity, attributed to trifluoromethyl-enhanced bioavailability . The hydroxyethyl variant’s polar nature may limit blood-brain barrier penetration, reducing CNS activity.
Q & A
Q. Why do some derivatives show conflicting agonist/antagonist activity in receptor studies?
- Methodological Answer : Stereochemistry and assay conditions (e.g., calcium vs. cAMP readouts) cause reversals. For example, S-benzyl substituents act as FPR1 antagonists (Ki = 50 nM) but FPR2 partial agonists (EC₅₀ = 2 µM). Use orthogonal assays (β-arrestin recruitment, BRET) to confirm functional selectivity .
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